REACTION_CXSMILES
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[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:14]N1C(=O)CCC1=O>C(OCC)(=O)C>[CH:11]1[CH:10]=[CH:9][C:8]([NH:7][C:1]2[CH:2]=[CH:3][C:4]([Br:14])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1
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Name
|
|
Quantity
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51 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NC1=CC=CC=C1
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Name
|
|
Quantity
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700 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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54 g
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Type
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reactant
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Smiles
|
BrN1C(CCC1=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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this mixture solution was washed with water
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Type
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ADDITION
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Details
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magnesium sulfate was added
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Type
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CUSTOM
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Details
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to remove moisture
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Type
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FILTRATION
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Details
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This mixture solution was filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
|
CUSTOM
|
Details
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collected
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Type
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CUSTOM
|
Details
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The object of the synthesis was obtained as 70 g of a dark brown oily substance in 94% yield
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |